5-chloro-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No.: 941906-33-8
Cat. No.: VC6712240
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 408.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941906-33-8 |
|---|---|
| Molecular Formula | C19H21ClN2O4S |
| Molecular Weight | 408.9 |
| IUPAC Name | 5-chloro-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H21ClN2O4S/c1-3-10-22-16-7-6-15(11-13(16)4-9-19(22)23)21-27(24,25)18-12-14(20)5-8-17(18)26-2/h5-8,11-12,21H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | ZWDXAWQVVINSDX-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The molecular formula (molecular weight: 408.9 g/mol) encapsulates a bifunctional design. The benzene ring at position 1 features a chlorine atom at carbon 5 and a methoxy group at carbon 2, while the sulfonamide bridge (-SONH-) connects to a tetrahydroquinoline system substituted with a propyl group at nitrogen and a ketone at position 2. This arrangement creates a planar aromatic domain (benzene) fused to a partially saturated bicyclic system (tetrahydroquinoline), enabling diverse intermolecular interactions.
Key Structural Attributes:
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
| CAS Registry | 941906-33-8 |
| Molecular Formula | |
| Molecular Weight | 408.9 g/mol |
| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
The tetrahydroquinoline moiety introduces conformational flexibility, critical for target binding, while the sulfonamide group enhances solubility and hydrogen-bonding capacity.
Synthesis and Optimization
Reaction Pathways and Conditions
Synthesis typically proceeds via a multi-step sequence:
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Quinoline Core Formation: Cyclization of aniline derivatives with propionaldehyde under acidic conditions generates the 1-propyl-tetrahydroquinoline scaffold.
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Sulfonamide Coupling: Reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with the tetrahydroquinoline amine intermediate in dichloromethane, using triethylamine as a base, yields the target compound.
Critical Parameters:
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Oxidation Control: Potassium permanganate ensures selective oxidation of the tetrahydroquinoline’s C2 position to a ketone without over-oxidizing the ring.
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Reduction Steps: Sodium borohydride stabilizes intermediates during propyl group introduction.
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Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield (reported ~65–72%).
Biological Activities and Mechanisms
Enzymatic Inhibition
Structural analogs of this compound, particularly aryl sulfonamides, demonstrate potent inhibition of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in pathological calcification . The sulfonamide group coordinates with TNAP’s zinc-active site, while the methoxybenzene and tetrahydroquinoline moieties enhance hydrophobic interactions with peripheral pockets .
Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) reveal dose-dependent cytotoxicity (IC ~12 µM), attributed to topoisomerase II inhibition and reactive oxygen species generation. The propyl side chain may enhance membrane permeability, as evidenced by 2.3-fold higher intracellular accumulation compared to non-alkylated analogs.
Future Research Directions
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Pharmacokinetic Profiling: Evaluate oral bioavailability and blood-brain barrier penetration to expand CNS applications.
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Structural Hybridization: Incorporate fluorinated groups to enhance metabolic stability and target affinity.
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Clinical Translation: Initiate Phase I trials for oncology indications, leveraging existing safety data from sulfonamide-class drugs.
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